2-Hydroxyglutaric Acid Disodium Salt-13C4
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Overview
Description
2-Hydroxyglutaric Acid Disodium Salt-13C4 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 2-hydroxyglutaric acid, which is structurally similar to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle . This compound is particularly significant in the study of metabolic pathways and diseases, especially those involving mutations in isocitrate dehydrogenase (IDH) enzymes .
Preparation Methods
The preparation of 2-Hydroxyglutaric Acid Disodium Salt-13C4 involves the synthesis of 2-hydroxyglutaric acid followed by its conversion to the disodium salt form. The synthetic route typically includes the reduction of α-ketoglutarate to 2-hydroxyglutarate using specific reducing agents . The labeled compound, 13C4, is incorporated during the synthesis to ensure the stable isotope labeling. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
2-Hydroxyglutaric Acid Disodium Salt-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to α-ketoglutarate by 2-hydroxyglutarate dehydrogenase enzymes.
Reduction: The compound can be reduced from α-ketoglutarate using reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are α-ketoglutarate and its derivatives .
Scientific Research Applications
2-Hydroxyglutaric Acid Disodium Salt-13C4 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxyglutaric Acid Disodium Salt-13C4 involves its role as an oncometabolite. It is structurally similar to α-ketoglutarate and can inhibit α-ketoglutarate-dependent dioxygenases, leading to alterations in cellular metabolism and epigenetic modifications . The compound accumulates in cells with IDH mutations, contributing to tumorigenesis by affecting gene expression and cellular differentiation .
Comparison with Similar Compounds
2-Hydroxyglutaric Acid Disodium Salt-13C4 can be compared with other similar compounds such as:
α-Ketoglutarate: An intermediate of the TCA cycle and a precursor to 2-hydroxyglutarate.
D-2-Hydroxyglutaric Acid: Another enantiomer of 2-hydroxyglutaric acid, which is also associated with metabolic disorders.
L-2-Hydroxyglutaric Acid: The L-enantiomer of 2-hydroxyglutaric acid, which accumulates under hypoxic conditions.
The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Properties
Molecular Formula |
C5H6Na2O5 |
---|---|
Molecular Weight |
196.05 g/mol |
IUPAC Name |
disodium;2-hydroxy(1,2,3,4-13C4)pentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,5+1;; |
InChI Key |
DZHFTEDSQFPDPP-GUNADPSXSA-L |
Isomeric SMILES |
[13CH2]([13CH2]C(=O)[O-])[13CH]([13C](=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.